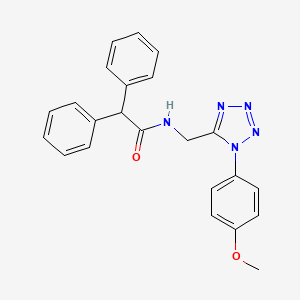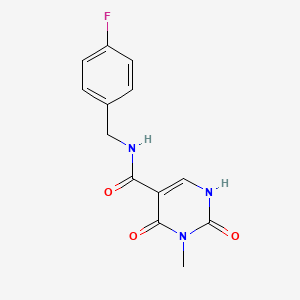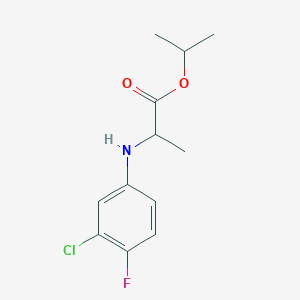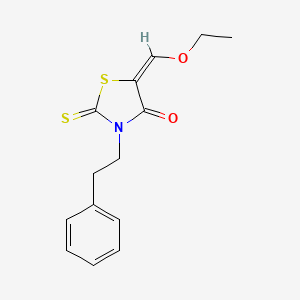
1-isobutyryl-3,3-dimethyl-N-(4-methylbenzyl)indoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “1-isobutyryl-3,3-dimethyl-N-(4-methylbenzyl)indoline-5-sulfonamide” is complex, with a total of 63 bonds, including 35 non-H bonds, 18 multiple bonds, 8 rotatable bonds, 1 double bond, and 17 aromatic bonds . It also contains 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amine (aromatic), and 1 Pyridine .Scientific Research Applications
Sulfonamides in Antibacterial Research
Sulfonamides like Gantrisin® have historically been pivotal in treating bacterial infections, including bacterial meningitis, underscoring their importance in developing antibacterial therapies (Rhoads, Svec, & Rohr, 1950). This foundation suggests potential applications of specialized sulfonamides in researching new antibacterial agents.
Sulfonamides and Metabolic Pathways
Research has shown that sulfonamides interact with metabolic pathways, such as acetylation, affecting drug metabolism and hypersensitivity reactions (Rieder et al., 1991). This relationship indicates a scientific interest in sulfonamides for studying metabolic reactions and potentially developing methods to mitigate adverse reactions in drug therapies.
Environmental and Toxicological Studies
Sulfonamides have been studied for their environmental persistence and toxicological impacts, including their presence in indoor and outdoor environments, and their potential human exposure risk (Shoeib et al., 2005). Such research is crucial for understanding the environmental behavior of chemical compounds and assessing their safety and risks to human health.
Sulfonamides in Chemotherapy
Sulfonamides' role in treating diseases like tuberculosis, even with drug-resistant strains, highlights their potential application in researching new chemotherapeutic agents (Forgacs et al., 2009). This area of study remains relevant for addressing current global health challenges posed by resistant bacterial strains.
properties
IUPAC Name |
2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3S/c1-14-25-20(32-27-14)12-28-13-24-21-17-8-3-4-9-18(17)29(22(21)23(28)31)11-19(30)26-15-6-5-7-16(10-15)33-2/h3-10,13H,11-12H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLNTPJAXLKUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=CC=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea](/img/structure/B2721385.png)
![4-[[2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2721387.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2721389.png)


![N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2721392.png)



![N'-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2721398.png)

